2,6-dichlorobenzyl 2-furoate
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Overview
Description
2,6-Dichlorobenzyl 2-furoate is an organic compound with the molecular formula C12H8Cl2O3 It is a derivative of benzyl furoate, where the benzyl group is substituted with two chlorine atoms at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-dichlorobenzyl 2-furoate typically involves the esterification of 2,6-dichlorobenzyl alcohol with 2-furoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can optimize reaction conditions, reduce reaction times, and improve safety by minimizing the handling of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorobenzyl 2-furoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include various substituted benzyl derivatives.
Oxidation: Products include 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzoic acid.
Reduction: Products include 2,6-dichlorobenzyl alcohol.
Scientific Research Applications
2,6-Dichlorobenzyl 2-furoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-dichlorobenzyl 2-furoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,6-Dichlorobenzyl alcohol: A precursor in the synthesis of 2,6-dichlorobenzyl 2-furoate, used in various chemical reactions.
2,6-Dichlorobenzaldehyde: An oxidation product of 2,6-dichlorobenzyl alcohol, used in the synthesis of dyes and pharmaceuticals.
2,6-Dichlorobenzoic acid: Another oxidation product, used in the production of herbicides and other chemicals.
Uniqueness: this compound is unique due to its ester linkage, which imparts different chemical properties compared to its parent alcohol or aldehyde. This ester functionality allows for diverse chemical reactions and applications, making it a valuable compound in various fields .
Properties
IUPAC Name |
(2,6-dichlorophenyl)methyl furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O3/c13-9-3-1-4-10(14)8(9)7-17-12(15)11-5-2-6-16-11/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXPOAPMECDTSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)C2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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